

Application Notes and Protocols for the Quantification of 1-Methylimidazoleacetic Acid

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Compound of Interest

Compound Name: 1-Methylimidazoleacetic acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of **1-Methylimidazoleacetic acid** (1-MIAA), a key metabolite of histamine, in various biological matrices. The protocols are intended for use in research, clinical, and drug development settings. 1-MIAA, also known as tele-methylimidazoleacetic acid (t-MIAA), is a stable metabolite used to monitor histamine turnover in studies of mastocytosis, allergic reactions, and other conditions involving histamine release.^{[1][2][3][4]}

Analytical Standards

Reliable quantification of 1-MIAA requires high-purity analytical standards. Several commercial suppliers offer 1-MIAA standards suitable for analytical method development and validation.

Table 1: Commercially Available **1-Methylimidazoleacetic Acid** Analytical Standards

Supplier	Product Name	Catalog Number	Purity	Form	CAS Number
MedChemExpress	1-Methylimidazoleacetic acid (Standard)	HY-13936R	Not specified	Solid	2625-49-2
Cayman Chemical	1-Methyl-4-imidazoleacetic Acid (hydrochloride)	18815	≥95%	Solid	35454-39-8
Sigma-Aldrich	1-Methylimidazoleacetic acid	Not specified	Not specified	Solid	2625-49-2

Note: It is crucial to obtain a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the standard.

Physicochemical Properties

Understanding the physicochemical properties of 1-MIAA is essential for developing robust analytical methods.

Table 2: Physicochemical Properties of **1-Methylimidazoleacetic Acid**

Property	Value	Source
Molecular Formula	C ₆ H ₈ N ₂ O ₂	[5]
Molar Mass	140.14 g/mol	[5]
CAS Number	2625-49-2	[5]
Appearance	Crystalline solid	[5]
λ _{max}	214 nm	[3]
Solubility	Soluble in water. Soluble in DMF (2 mg/ml), DMSO (10 mg/ml), Ethanol (2 mg/ml), and PBS (pH 7.2, 10 mg/ml) for the hydrochloride salt.	[3][6]
Stability	Stable under normal conditions. The hydrochloride salt is stable for at least 4 years.	[3][6]

Analytical Methods and Protocols

Several analytical techniques have been successfully employed for the quantification of 1-MIAA. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used technique for 1-MIAA quantification due to its high sensitivity and selectivity.

Table 3: LC-MS/MS Method Performance for 1-MIAA Quantification in Urine

Parameter	Value	Reference
Linearity Range	22–1,111 ng/mL	[1] [4]
Intra-run Precision	4.3%	[1] [4]
Inter-run Precision	8.4%	[1] [4]
Accuracy	-16.2% to 8.0%	[1] [4]

This protocol is based on a validated ion-pairing reversed-phase LC-MS method.

3.1.1. Materials and Reagents

- **1-Methylimidazoleacetic acid** analytical standard
- 1-Methyl-5-imidazoleacetic acid (pi-MIAA) as an isomer standard
- Tridecafluoroheptanoic acid (TFHA)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid, LC-MS grade
- Human urine (control and samples)

3.1.2. Sample Preparation

- Thaw frozen urine samples at room temperature.
- Vortex mix the samples for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes to pellet any precipitate.
- Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
- Add 900 µL of the initial mobile phase (see below) for a 1:10 dilution.

- Vortex mix and transfer to an autosampler vial.

3.1.3. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

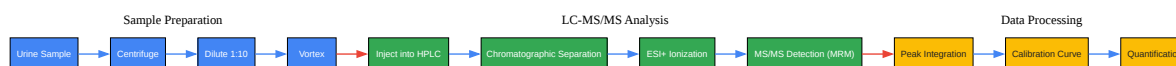
Table 4: LC-MS/MS Instrument Parameters

Parameter	Condition
LC Conditions	
Column	Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 μ m)
Mobile Phase A	0.5 mM TFHA in water
Mobile Phase B	0.5 mM TFHA in ACN
Gradient	Start with a low percentage of B, ramp up to elute 1-MIAA, then re-equilibrate.
Flow Rate	0.3 mL/min
Injection Volume	10 μ L
Column Temperature	40 $^{\circ}$ C
MS/MS Conditions	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Monitored Transition	Precursor Ion (m/z) -> Product Ion (m/z) for 1-MIAA (e.g., 141 -> 95)
Collision Energy	Optimized for the specific instrument
Dwell Time	100 ms

3.1.4. Data Analysis and Quantification

- Construct a calibration curve by plotting the peak area ratio of 1-MIAA to the internal standard (if used) against the concentration of the calibrants.
- Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r^2).
- Quantify 1-MIAA in the samples by interpolating their peak area ratios from the calibration curve.

Workflow for LC-MS/MS Analysis of 1-MIAA in Urine



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Caption: Workflow for the quantification of 1-MIAA in urine using LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for 1-MIAA analysis, often requiring derivatization to improve volatility and chromatographic performance.

Table 5: GC-MS Method Performance for 1-MIAA Quantification

Matrix	Derivatization	Detection Limit	Reference
Brain, CSF, Urine, Plasma	n-butyl ester	~7 pmol (1 ng)	[7]
Brain Tissue	Not specified	Not specified	[8]
Urine	Isopropyl ester	Not specified	[9]
Urine, Plasma	Isopropyl ester, 3,5-bistrifluoromethylbenzoyl	1 pg	[10]

This protocol involves derivatization to form the n-butyl ester of 1-MIAA.

3.2.1. Materials and Reagents

- **1-Methylimidazoleacetic acid** analytical standard
- 3-Pyridylacetic acid (internal standard)
- Boron trifluoride-butanol, 14% w/v
- Chloroform, HPLC grade
- Sodium sulfate, anhydrous
- Biological fluid (e.g., plasma, urine, cerebrospinal fluid)

3.2.2. Sample Preparation and Derivatization

- Ion-Exchange Chromatography (for cleanup):
 - Apply the biological sample to a prepared ion-exchange column.
 - Wash the column to remove interfering substances.
 - Elute 1-MIAA with an appropriate buffer.
- Derivatization:

- Evaporate the eluate to dryness under a stream of nitrogen.
- Add 200 μ L of boron trifluoride-butanol to the dried residue.
- Heat at 100 °C for 20 minutes.
- Cool the sample to room temperature.
- Add 1 mL of water and 200 μ L of chloroform.
- Vortex for 1 minute and centrifuge.
- Transfer the lower chloroform layer to a clean tube.
- Dry the chloroform extract over anhydrous sodium sulfate.
- Transfer the dried extract to an autosampler vial.

3.2.3. GC-MS Instrumentation and Conditions

- Gas Chromatograph: A GC system with a capillary column.
- Mass Spectrometer: A mass spectrometer capable of electron impact (EI) ionization and selected ion monitoring (SIM).

Table 6: GC-MS Instrument Parameters

Parameter	Condition
GC Conditions	
Column	Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 μ m)
Carrier Gas	Helium
Inlet Temperature	250 °C
Oven Program	Start at a lower temperature, ramp up to a final temperature to elute the derivatized 1-MIAA.
MS Conditions	
Ionization Mode	Electron Impact (EI)
Monitored Ions (SIM)	m/z 95 for 1-MIAA n-butyl ester and m/z 93 for the internal standard.

3.2.4. Data Analysis and Quantification

- Similar to the LC-MS/MS method, construct a calibration curve using the peak area ratios of the derivatized 1-MIAA to the internal standard.
- Quantify 1-MIAA in the samples from the calibration curve.

Workflow for GC-MS Analysis of 1-MIAA

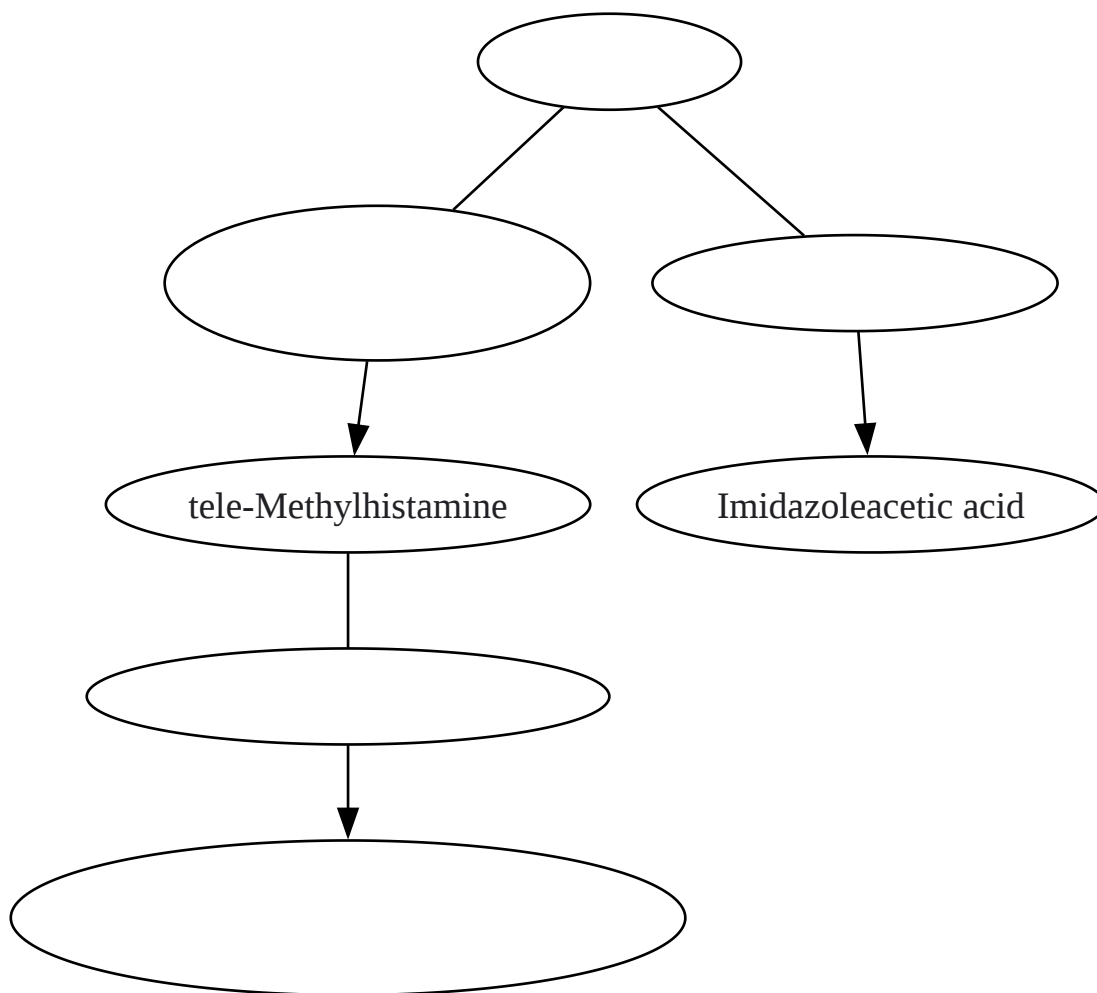


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Caption: Workflow for the quantification of 1-MIAA using GC-MS.

Signaling Pathway Context

1-MIAA is a downstream metabolite in the histamine metabolism pathway. Understanding this pathway is crucial for interpreting the results of 1-MIAA quantification.



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